
3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline
Übersicht
Beschreibung
3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline is an organic compound that contains a piperazine ring and two chlorinated benzene rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline typically involves the reaction of 3,5-dichloroaniline with 4-methylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may involve multiple purification steps, including recrystallization and chromatography, to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Inhibition of Anaplastic Lymphoma Kinase
3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline has been identified as a potent inhibitor of ALK, a validated target in cancer treatment, particularly for non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL). Studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects on ALK-positive cell lines. For instance, compounds derived from this structure have shown IC50 values in the nanomolar range against various cancer cell lines expressing ALK mutations .
Synthesis of Related Compounds
The synthesis of this compound serves as a precursor for generating a series of analogs that may possess enhanced pharmacological properties. A notable approach involves modifying the piperazine moiety or substituents on the aniline ring to optimize biological activity and pharmacokinetic profiles. For example, cross-over analogs have been developed to improve aqueous solubility and reduce plasma protein binding while maintaining potency against specific targets .
Targeting Other Kinases
Beyond ALK, research has explored the use of this compound in developing inhibitors for other kinases involved in tumorigenesis. The compound's structure allows for modifications that can enhance selectivity towards targets like fibroblast growth factor receptors (FGFR), which are implicated in various malignancies .
Case Studies and Clinical Implications
Several studies have reported on the efficacy of compounds related to this compound in clinical settings. For instance, a series of ALK inhibitors derived from this scaffold have progressed through clinical trials, demonstrating promising results in patients with advanced ALK-positive NSCLC . The ability to induce tumor regression and improve patient outcomes highlights the therapeutic potential of this compound.
Table 1: Antiproliferative Activity of Derivatives
Compound Name | Target | IC50 (nM) | Cell Line | Reference |
---|---|---|---|---|
Compound A | ALK | 70 | NPM-ALK positive ALCL | |
Compound B | ALK | 40 | Neuroblastoma KELLY | |
Compound C | FGFR | 30 | Various Cancer Lines |
Table 2: Synthesis Overview
Reaction Type | Starting Materials | Yield (%) | Conditions |
---|---|---|---|
Buchwald-Hartwig Coupling | 3,5-Dichloroaniline + Piperazine | 85 | Ethanol, reflux |
Suzuki Coupling | Halogenated Aniline + Boronic Acid | 90 | Toluene, base |
Wirkmechanismus
The mechanism of action of 3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Methylpiperazin-1-yl)aniline: A related compound with similar structural features but lacking the dichloro substitution.
3,5-Dichloroaniline: Shares the dichloro substitution but lacks the piperazine ring.
4-Methylpiperazine: Contains the piperazine ring but lacks the aniline and dichloro groups
Uniqueness
3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline is unique due to the combination of the dichloro-substituted benzene ring and the piperazine moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Biologische Aktivität
3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline is a compound of significant interest due to its diverse biological activities, particularly in the realm of cancer research and kinase inhibition. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be characterized as follows:
- Molecular Formula : C11H14Cl2N4
- Molecular Weight : 273.16 g/mol
- IUPAC Name : 3,5-Dichloro-4-(piperazin-1-yl)aniline
This compound features a dichlorobenzene moiety and a piperazine group, which are critical for its biological activity.
1. Kinase Inhibition
This compound has been studied extensively for its role as a kinase inhibitor. Research indicates that it exhibits potent inhibitory effects on various kinases, including:
- Fibroblast Growth Factor Receptor (FGFR) :
2. Anticancer Activity
The compound has shown promising results in anticancer assays. For instance, studies have demonstrated its effectiveness in inhibiting cell proliferation in various cancer cell lines:
- Bcr-Abl Kinase Inhibition :
The biological activity of this compound can be attributed to its ability to bind selectively to ATP-binding sites in kinases, thereby preventing phosphorylation processes essential for cancer cell survival and proliferation. The presence of the piperazine group enhances solubility and bioavailability, contributing to its efficacy.
Case Study 1: FGFR Inhibition
In a study focusing on the design and synthesis of FGFR inhibitors, analogs of this compound were evaluated for their binding affinity and inhibitory potency. The study highlighted that modifications at specific positions on the aniline ring could enhance activity further .
Case Study 2: Anticancer Efficacy
Another investigation assessed the compound's effects on leukemia cell lines (K562 and MV4-11). The results indicated that treatment with the compound led to reduced cell viability and induced apoptosis through ROS-mediated pathways .
Eigenschaften
IUPAC Name |
3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N3/c1-15-2-4-16(5-3-15)11-9(12)6-8(14)7-10(11)13/h6-7H,2-5,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHPORITCUTKDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2Cl)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.